1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by ensuring reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 2-(4-fluorophenyl)pyridine
- 3-cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4’-bipiperidin]-1’-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Uniqueness
1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of fluorine atoms on both phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14F2N2O3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H14F2N2O3/c21-12-6-4-11(5-7-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-3-1-2-13(22)8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27) |
InChI Key |
YPLQDHRUEOOVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC(=CC=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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